Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
Description
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- (hereafter referred to as the "target compound") is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring and a bulky adamantane-ethoxy side chain. The adamantane moiety, known for its rigid, cage-like structure, imparts unique steric and electronic properties to the compound.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQABICNVJDWDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]benzenesulfonamide typically involves the reaction of 1-adamantyl nitrate with benzenesulfonamide derivatives in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. The adamantylation process can also be carried out using other alkylating agents such as adamantanecarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of adamantane and methoxy groups enhances their efficacy against a range of bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Preliminary studies have reported that certain benzenesulfonamide derivatives induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways . Further investigations are needed to elucidate the precise pathways and to evaluate the compound's effectiveness in vivo.
Polymer Chemistry
Benzenesulfonamide derivatives have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The presence of the adamantane moiety can improve the rigidity and thermal resistance of polymer matrices, making them suitable for high-performance applications .
Coatings and Adhesives
Due to their chemical stability and adhesion properties, these compounds can be utilized in formulating advanced coatings and adhesives. Their ability to form strong intermolecular interactions with various substrates makes them valuable in industrial applications where durability is critical .
Water Treatment
Research has indicated that benzenesulfonamide derivatives can effectively remove pollutants from wastewater. Their sulfonamide group allows for interactions with various contaminants, facilitating adsorption processes that are crucial for water purification technologies .
Soil Remediation
The compound's potential for binding heavy metals suggests applications in soil remediation efforts. By immobilizing toxic metals, it could help mitigate environmental pollution and enhance soil quality for agricultural use .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The adamantane moiety may enhance the compound’s ability to penetrate biological membranes and reach its targets effectively.
Comparison with Similar Compounds
Compound 1 : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide ()
- Key Features: Furyl and methylphenyl sulfonyl groups: Enhances π-π stacking and sulfonyl-mediated hydrogen bonding. Molecular formula: C₂₁H₂₃NO₇S₂ (average mass: 465.535 g/mol).
- Contrast with Target Compound :
Compound 2 : Fluorinated Benzenesulfonamides ()
- Examples :
- [52026-59-2]: Contains pentafluoroethyl and triethoxysilyl groups.
- [93819-97-7]: Bis(2-hydroxyethyl) substituents.
- Key Features :
- Perfluorinated chains : High electronegativity and chemical inertness, making these compounds suitable for surfactants or coatings.
- Contrast with Target Compound :
Compound 3 : Amino-Methoxy Benzenesulfonamides ()
- Examples: 2-Amino-4,5-dimethoxybenzenesulfonamide (CAS 19365-52-7).
Compound 4 : N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide ()
- Key Features :
- Hydroxy and methyl groups : Balances hydrophilicity (hydroxyl) and lipophilicity (methyl).
- Contrast with Target Compound :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
*Estimated Polar Surface Area (PSA) based on methoxy and sulfonamide groups.
- Lipophilicity: Adamantane’s hydrophobicity likely elevates the target compound’s logP compared to amino- or hydroxy-substituted analogs.
- Solubility: Fluorinated compounds () may exhibit lower aqueous solubility due to nonpolar perfluoro chains, whereas amino-substituted derivatives () are more soluble .
Biological Activity
Introduction
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- (CAS Number: 379.52 g/mol), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.52 g/mol. The presence of the adamantane moiety and methoxy groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.52 g/mol |
| CAS Number | Not specified |
Biological Activity
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzenesulfonamide derivatives. Specifically, modifications to the benzenesulfonamide scaffold have led to the discovery of compounds that inhibit HIV-1 capsid function. These compounds exhibit improved efficacy against HIV-1 replication, indicating their potential as antiviral agents .
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are known for their role as inhibitors of carbonic anhydrases (CAs), which are critical in various physiological processes including respiration and acid-base balance. Research has shown that certain benzenesulfonamides can selectively inhibit tumor-associated isoforms such as hCA IX and hCA XII, making them candidates for cancer therapy .
In a study examining a series of sulfonamides with triazole moieties, several compounds demonstrated significant inhibitory effects against hCAs with inhibition constants in the nanomolar range (e.g., 47.1 nM for hCA I) . This selectivity is crucial for minimizing side effects while targeting cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the selectivity of these compounds towards cancer cell lines compared to normal cells. Compounds derived from benzenesulfonamide exhibited selective cytotoxicity towards Hep3B (a liver cancer cell line) while showing reduced toxicity towards A549 (lung cancer cell line) and normal L929 cells . This selectivity underscores the therapeutic potential of these compounds in oncology.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of benzenesulfonamide derivatives with their targets. These studies reveal critical interactions within the active sites of carbonic anhydrases and HIV-1 capsid proteins, which are essential for understanding how structural modifications influence biological activity .
Case Studies
- HIV-1 Capsid Inhibitors : A series of phenylalanine derivatives based on benzenesulfonamide were synthesized and tested for their ability to inhibit HIV-1 replication. These studies demonstrated that specific modifications could enhance antiviral activity significantly .
- Cancer Therapeutics : Research into sulfonamide derivatives has shown that compounds can be designed to selectively target tumor-associated carbonic anhydrases, thereby providing a dual mechanism of action—both inhibiting tumor growth and reducing systemic toxicity .
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-, exhibits promising biological activities that warrant further investigation. Its potential as an antiviral agent and inhibitor of carbonic anhydrases positions it as a valuable compound in medicinal chemistry. Ongoing research into its mechanisms of action and structural modifications will likely yield new therapeutic strategies for treating viral infections and cancers.
References
Q & A
Q. How can researchers troubleshoot failed coupling reactions in benzenesulfonamide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
